molecular formula C9H12O B14450345 6-Ethylidenebicyclo[2.2.1]heptan-2-one CAS No. 79657-43-5

6-Ethylidenebicyclo[2.2.1]heptan-2-one

Katalognummer: B14450345
CAS-Nummer: 79657-43-5
Molekulargewicht: 136.19 g/mol
InChI-Schlüssel: QPNGSDLLMRPLQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethylidenebicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a seven-membered ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethylidenebicyclo[2.2.1]heptan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclopentadiene and ethylidene compounds.

    Cycloaddition Reaction: A Diels-Alder reaction is employed to form the bicyclic structure. This reaction involves the cycloaddition of cyclopentadiene with an ethylidene derivative under controlled conditions.

    Oxidation: The resulting bicyclic compound is then subjected to oxidation to introduce the ketone functionality at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethylidenebicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.

Major Products

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Ethylidenebicyclo[2.2.1]heptan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Material Science: It is used in the development of novel materials with unique properties.

Wirkmechanismus

The mechanism of action of 6-Ethylidenebicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[2.2.1]heptan-2-one: A similar compound with a different substituent at the 6-position.

    7,7-Dimethylbicyclo[2.2.1]heptan-2-one: Another bicyclic compound with methyl groups at the 7-position.

Uniqueness

6-Ethylidenebicyclo[2.2.1]heptan-2-one is unique due to the presence of the ethylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Eigenschaften

79657-43-5

Molekularformel

C9H12O

Molekulargewicht

136.19 g/mol

IUPAC-Name

6-ethylidenebicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C9H12O/c1-2-7-3-6-4-8(7)9(10)5-6/h2,6,8H,3-5H2,1H3

InChI-Schlüssel

QPNGSDLLMRPLQR-UHFFFAOYSA-N

Kanonische SMILES

CC=C1CC2CC1C(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.